1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE
Description
1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a 1,3-oxazole ring substituted with diphenyl groups at positions 4 and 5, and a sulfanyl group attached to an acetone moiety
Properties
IUPAC Name |
1-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-13(20)12-22-18-19-16(14-8-4-2-5-9-14)17(21-18)15-10-6-3-7-11-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOFVHPBOAQZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE typically involves the cyclization of esters of benzoin and aromatic acids (desyl esters). The desyl esters can be obtained by the acylation of benzoin using Davidson’s method . Another method involves the alkylation of the salts of corresponding carboxylic acids with desyl chloride under phase-transfer catalysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted acetone derivatives.
Scientific Research Applications
1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of photochromic materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes such as amine oxidase and transient receptor potential channels, which are involved in pain and inflammation pathways . The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]-N,N-DIETHYLETHANAMINE: This compound has a similar oxazole core but with different substituents, leading to varied biological activities.
3-(4,5-DIPHENYL-1,3-OXAZOL-2-YL)PROPANOIC ACID: Another oxazole derivative with potential anti-inflammatory properties.
Uniqueness
1-[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]ACETONE is unique due to its specific sulfanyl-acetone moiety, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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